Cas no 85466-66-6 (N-Boc-N-methyl-D-phenylalanine)

N-Boc-N-methyl-D-phenylalanine structure
85466-66-6 structure
商品名:N-Boc-N-methyl-D-phenylalanine
CAS番号:85466-66-6
MF:C15H21NO4
メガワット:279.33154463768
MDL:MFCD00151890
CID:720823
PubChem ID:354333176

N-Boc-N-methyl-D-phenylalanine 化学的及び物理的性質

名前と識別子

    • N-Boc-N-methyl-D-phenylalanine
    • N-(tert-Butoxycarbonyl)-N-methyl-D-phenylalanine
    • (2R)-2-(N-(tert-Butoxycarbonyl)-N-methylamino)-3-phenylpropionic acid
    • Boc-d-mephe-oh
    • Boc-N-Me-D-Phenylalanine
    • Boc-N-Me-D-Phe-OH
    • Boc-N-me-Phe-OH
    • D-Phenylalanine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-
    • N-Methyl-Boc-D-phenylalanine
    • (2R)-2-((tert-Butoxycarbonyl)methylamino)-3-phenylpropionic acid
    • Boc-D-Phe(N-Me)-OH
    • BOC-N-METHYL-D-PHENYLALANINE
    • N-Me-N-Boc-D-Phe-OH
    • N-Methyl-D-phenylalanine,N-BOC protected
    • N-tert-butoxycarbonyl-N-methyl-D-phenylalanine
    • (R)-2-[N-Methyl-N-[(tert-butoxy)carbonyl]amino]-3-phenylpropanoic acid
    • N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-D-phenylalanine (ACI)
    • CS-0154822
    • (2R)-(N-tert-butoxycarbonyl-N-methylamino)-3-phenylpropionic acid
    • AC-8631
    • N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-D-phenylalanine;
    • (2R)-2-{[(tert-butoxy)carbonyl](methyl)amino}-3-phenylpropanoic acid
    • (R)-2-[N-Methyl-N-[(tert-butoxy)carbonyl]amino]-3-phenylpropanoic Acid;
    • (2R)-2-(N-tert-butoxycarbonyl-N-methylamino)-3-phenylpropionic acid
    • MFCD00151890
    • (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid
    • (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-phenylpropanoic acid
    • (2R)-2-[(tert-Butoxycarbonyl)(methyl)amino]-3-phenylpropanoic acid
    • N-BOC-N-methyl-(D)-phenylalanine
    • EN300-6732087
    • boc-d-me-phe-oh
    • D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-
    • SCHEMBL1401042
    • AS-19598
    • AJGJINVEYVTDNH-GFCCVEGCSA-N
    • AKOS016843165
    • B5011
    • F11061
    • (R)-2-(tert-butoxycarbonyl(methyl)amino)-3-phenylpropanoic acid
    • 85466-66-6
    • AC-8570
    • N-alpha-t-Butyloxycarbonyl-N-alpha-methyl-D-phenylalanine
    • MDL: MFCD00151890
    • インチ: 1S/C15H21NO4/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,17,18)/t12-/m1/s1
    • InChIKey: AJGJINVEYVTDNH-GFCCVEGCSA-N
    • ほほえんだ: [C@H](C(=O)O)(CC1C=CC=CC=1)N(C)C(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 279.14700
  • どういたいしつりょう: 279.14705815g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 7
  • 複雑さ: 342
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 66.8Ų

じっけんとくせい

  • 密度みつど: 1.146
  • ゆうかいてん: 84.0 to 88.0 deg-C
  • ふってん: 405℃ at 760 mmHg
  • フラッシュポイント: 198.8 °C
  • PSA: 66.84000
  • LogP: 2.54920

N-Boc-N-methyl-D-phenylalanine セキュリティ情報

  • ちょぞうじょうけん:冷蔵保存

N-Boc-N-methyl-D-phenylalanine 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

N-Boc-N-methyl-D-phenylalanine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1225462-5g
N-Boc-N-methyl-D-phenylalanine
85466-66-6 97%
5g
¥288.00 2024-07-28
abcr
AB156039-10 g
N-alpha-t-Butyloxycarbonyl-N-alpha-methyl-D-phenylalanine
85466-66-6
10g
€295.10 2023-05-08
abcr
AB156039-25 g
N-alpha-t-Butyloxycarbonyl-N-alpha-methyl-D-phenylalanine
85466-66-6
25g
€578.60 2023-05-08
abcr
AB156039-5 g
N-alpha-t-Butyloxycarbonyl-N-alpha-methyl-D-phenylalanine
85466-66-6
5g
€178.50 2023-05-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N39270-5g
N-Boc-N-methyl-D-phenylalanine
85466-66-6
5g
¥626.0 2021-09-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WM177-200mg
N-Boc-N-methyl-D-phenylalanine
85466-66-6 97%
200mg
60.0CNY 2021-08-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1225462-10g
N-Boc-N-methyl-D-phenylalanine
85466-66-6 97%
10g
¥530.00 2024-07-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B5011-1g
N-Boc-N-methyl-D-phenylalanine
85466-66-6 98.0%(LC&T)
1g
¥190.0 2023-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N39270-25g
N-Boc-N-methyl-D-phenylalanine
85466-66-6
25g
¥2996.0 2021-09-08
TRC
B603045-10g
N-Boc-N-methyl-D-phenylalanine
85466-66-6
10g
$ 270.00 2023-09-08

N-Boc-N-methyl-D-phenylalanine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  10 min, pH 10.5, 0 °C; 0 °C → rt; 24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, 0 °C
2.1 Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
2.2 Reagents: Sodium hydride ;  0 °C; 24 h, > 0 °C; 0 °C → rt; overnight, rt
リファレンス
d-amino acid position influences the anticancer activity of galaxamide analogs: an apoptotic mechanism study
Bai, Defa; et al, International Journal of Molecular Sciences, 2017, 18(3), 544/1-544/19

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Iodine ,  Sulfuric acid ,  Sodium iodate Solvents: Acetic acid ;  24 h, 70 °C
1.2 Reagents: Sodium periodate ;  24 h, 70 °C
1.3 Reagents: Potassium hydroxide Solvents: Dichloromethane ,  Water ;  pH 7, 0 °C
2.1 Reagents: Triethylamine Solvents: Methanol ,  Water ;  16 h, 55 °C
3.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 24 h, rt
3.2 Solvents: Ethyl acetate ,  Water
リファレンス
X-ray Crystallographic Structure of a Teixobactin Derivative Reveals Amyloid-like Assembly
Yang, Hyunjun ; et al, Journal of the American Chemical Society, 2018, 140(43), 14028-14032

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 24 h, rt
1.2 Solvents: Ethyl acetate ,  Water
リファレンス
X-ray Crystallographic Structure of a Teixobactin Derivative Reveals Amyloid-like Assembly
Yang, Hyunjun ; et al, Journal of the American Chemical Society, 2018, 140(43), 14028-14032

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  2 h, 0 °C; overnight, rt
1.2 Reagents: Water ;  cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
リファレンス
Synthesis and structure revision of symplocin A
Shao, Lu-Ping; et al, Organic Chemistry Frontiers, 2017, 4(6), 995-1004

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  1 h, rt
2.2 12 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Total syntheses of cathepsin D inhibitory izenamides A, B, and C and structural confirmation of izenamide B
Lim, Changjin, Molecules, 2019, 24(19),

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  10 min, 0 °C; 0 °C → rt
1.2 overnight, pH 10 - 11, rt; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, cooled
2.1 Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
2.2 Reagents: Sodium hydride Solvents: Water ;  0 °C; 0 °C → rt; overnight, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3, cooled
リファレンス
Synthesis of two galaxamide analogues and tentative investigation into their antitumor activity
Qiu, Shao-ling; et al, Jingxi Huagong, 2015, 32(2), 163-170

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 24 h, rt; rt → 0 °C
1.2 Reagents: Water ;  cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
リファレンス
Design, synthesis and biological evaluation of tasiamide B derivatives as BACE1 inhibitors
Liu, Jian; et al, Bioorganic & Medicinal Chemistry, 2015, 23(9), 1963-1974

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Methanol ,  Water ;  16 h, 55 °C
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 24 h, rt
2.2 Solvents: Ethyl acetate ,  Water
リファレンス
X-ray Crystallographic Structure of a Teixobactin Derivative Reveals Amyloid-like Assembly
Yang, Hyunjun ; et al, Journal of the American Chemical Society, 2018, 140(43), 14028-14032

ごうせいかいろ 9

はんのうじょうけん
1.1 Catalysts: 1,1′-Bis[(11bS)-3,5-dihydro-4H-dinaphtho[2,1-c:1′,2′-e]phosphepin-4-yl]ferrocene ,  Iridium(1+), bis[(1,2,5,6-η)-1,5-cyclooctadiene]-, tetrakis[3,5-bis(trifluoromet… Solvents: Dichloromethane ;  30 min, rt
1.2 Reagents: Hydrogen Solvents: Dichloromethane ;  16 h, 30 bar, rt
1.3 overnight, rt
2.1 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  15 min, rt
2.2 Solvents: Acetonitrile ;  15 min, rt
リファレンス
Iridium-catalyzed asymmetric hydrogenation of N-alkyl α-aryl furan-containing imines: An efficient route to unnatural N-alkyl arylalanines and related derivatives.
Mazuela, Javier; et al, Advanced Synthesis & Catalysis, 2019, 361(3), 578-584

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  15 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
1.3 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  2 h, 0 °C; 19 h, 0 °C
1.4 Reagents: Water
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
リファレンス
Structure-Activity Relationship Study of Majusculamides A and B and Their Analogues on Osteogenic Activity
Natsume, Noriyuki; et al, Journal of Natural Products, 2020, 83(8), 2477-2482

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  15 min, rt
1.2 Solvents: Acetonitrile ;  15 min, rt
リファレンス
Iridium-catalyzed asymmetric hydrogenation of N-alkyl α-aryl furan-containing imines: An efficient route to unnatural N-alkyl arylalanines and related derivatives.
Mazuela, Javier; et al, Advanced Synthesis & Catalysis, 2019, 361(3), 578-584

N-Boc-N-methyl-D-phenylalanine Raw materials

N-Boc-N-methyl-D-phenylalanine Preparation Products

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